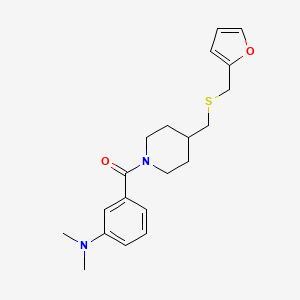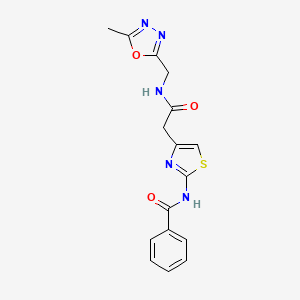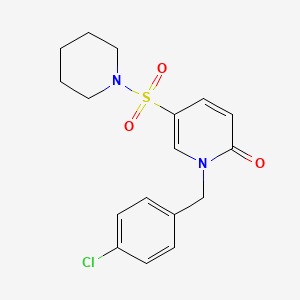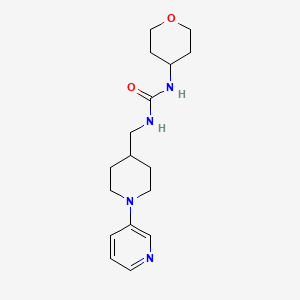![molecular formula C16H24FN3O2 B2863421 Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate CAS No. 1211539-63-7](/img/structure/B2863421.png)
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate (TBAPC) is a fluorinated aromatic amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of synthetic pathways and has been used to study the mechanism of action of a number of drugs. TBAPC has been used in a variety of biochemical and physiological studies, and its advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate and its derivatives involve various condensation reactions, nucleophilic substitution reactions, and the use of catalysts for amination processes. For instance, one derivative was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015). Another study reported the synthesis of a sterically congested piperazine derivative using a modified Bruylants approach, highlighting the compound's novel chemistry and its potential as a pharmacologically useful core (Gumireddy et al., 2021).
Molecular Structure and Properties : The crystal and molecular structure of various derivatives has been reported, providing insights into their geometric conformations, bond lengths, angles, and intermolecular interactions. These structures have implications for the compound's reactivity and potential biological activities. For example, the molecular structure of one derivative was investigated using density functional theory, revealing stability of molecular structure and molecular conformations (Yang et al., 2021).
Biological Activities and Applications
Antibacterial and Anthelmintic Activities : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. Although one compound exhibited poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Anticorrosive Properties : Research has also explored the anticorrosive behavior of derivatives for carbon steel in acidic environments, highlighting their potential as corrosion inhibitors. One study found that a novel heterocyclic compound significantly protected steel surfaces with an inhibition efficiency of 91.5% at certain concentrations (Praveen et al., 2021).
Anti-HIV Activity : The potential anti-HIV activity of related compounds has been evaluated, with some derivatives showing significant in vitro activity against HIV-1 replication in human lymphoblastoid cell lines. This suggests a nucleic acid-targeted mechanism of action for these quinolone derivatives (Cecchetti et al., 2000).
Mécanisme D'action
Mode of Action
The mode of action of this compound is not well-documented. Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. Without specific target information, a detailed explanation of its mode of action cannot be provided .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Propriétés
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOSFCQCMOLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)


